Product packaging for kanamycin X(Cat. No.:)

kanamycin X

Cat. No.: B1262809
M. Wt: 485.5 g/mol
InChI Key: OHNBRQGGOHMIAP-NOAMYHISSA-N
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Description

Overview of Kanamycin (B1662678) and its Aminoglycoside Analogues

Aminoglycosides are a class of potent, broad-spectrum antibiotics characterized by an amino sugar and an amino cyclitol structure. creative-diagnostics.com This family of antibiotics primarily targets the bacterial ribosome to inhibit protein synthesis, leading to cell death. drugbank.comcreative-diagnostics.com The first aminoglycoside, streptomycin, was discovered in 1943, and since then, numerous natural and semi-synthetic analogues have been developed. creative-diagnostics.comnih.gov An important subgroup of the 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides is the kanamycins. asm.org

Kanamycin is a naturally occurring antibiotic complex isolated in 1957 from the bacterium Streptomyces kanamyceticus. creative-diagnostics.comwikipedia.org This complex is not a single entity but a mixture of several related compounds. nih.govebi.ac.uk The major and most abundant component is Kanamycin A, which is typically what is referred to simply as "kanamycin". nih.govebi.ac.uk The fermentation of S. kanamyceticus also produces several minor components, including Kanamycin B, Kanamycin C, and Kanamycin X. nih.govwikipedia.org

These kanamycin analogues share a common core structure, consisting of a central 2-deoxystreptamine (2-DOS) ring (Ring II) linked to a kanosamine (3-amino-3-deoxy-D-glucose) moiety at the C6 position. researchgate.net The variation among them arises from the different amino-sugars attached to the C4 position of the 2-deoxystreptamine ring. researchgate.net This structural diversity influences their antibacterial activity and their susceptibility to bacterial resistance mechanisms. asm.org

CompoundSugar at C4 of 2-deoxystreptamineKey Structural Feature
Kanamycin A 6-amino-6-deoxy-D-glucoseContains a 6'-amino group. researchgate.net
Kanamycin B Neosamine (2,6-diamino-2,6-dideoxy-D-glucose)Contains both a 2'-amino and a 6'-amino group. researchgate.net
Kanamycin C Glucosamine (2-amino-2-deoxy-D-glucose)Contains a 2'-amino group and a 6'-hydroxyl group. researchgate.net

Significance of this compound as a Kanamycin Derivative

This compound is a minor component of the natural kanamycin complex. nih.govwikipedia.org Structurally, it is a derivative of Kanamycin A where the 6'-amino group on the sugar ring attached to the C4 position of the 2-deoxystreptamine core is replaced by a hydroxyl (-OH) group. researchgate.netnih.gov This seemingly small modification has significant implications for its role in both natural biosynthesis and synthetic antibiotic development.

Research into the biosynthesis of kanamycins has revealed a complex network of parallel pathways rather than a simple linear progression. researchgate.net It was discovered that the biosynthetic pathway splits early, governed by the substrate promiscuity of a key glycosyltransferase enzyme. researchgate.net This leads to two parallel routes, one producing Kanamycin C and B, and the other producing Kanamycin D and X. wikipedia.org Contrary to earlier assumptions, this compound is not a direct precursor to Kanamycin A; they are products of separate, parallel biosynthetic tracks. researchgate.net

The primary significance of this compound lies in its role as a key intermediate for the chemical or chemoenzymatic synthesis of advanced, next-generation aminoglycosides. google.com One such derivative is 1-N-(S-4-amino-2-hydroxybutyric acid)-kanamycin X (1-N-AHBA-kanamycin X). researchgate.netgoogle.com This novel compound has been shown to exhibit greater antibacterial activity than amikacin (B45834), a clinically important semi-synthetic aminoglycoside derived from Kanamycin A. researchgate.netgoogle.com The development of methods to synthesize this compound from the more abundant Kanamycin A is a key area of research, as it provides the necessary precursor for creating these more robust antibiotics that may be effective against resistant bacterial strains. google.com

Research FindingSignificance for this compound
Discovery of Parallel Biosynthetic Pathways Revealed that this compound is an end-product of a specific biosynthetic branch, not an intermediate that gets converted to Kanamycin A. researchgate.netresearchgate.net
Heterologous Expression of Biosynthetic Genes Engineering the biosynthetic pathway allows for the modulation of flux to increase the production of specific intermediates, including those leading to this compound. researchgate.net
Synthesis of 1-N-AHBA-kanamycin X This compound is the direct precursor for 1-N-AHBA-kanamycin X, a novel antibiotic with superior activity compared to amikacin. researchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35N3O12 B1262809 kanamycin X

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H35N3O12

Molecular Weight

485.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

OHNBRQGGOHMIAP-NOAMYHISSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

Iii. Chemical Synthesis and Semisynthetic Derivatization of Kanamycin X

Total Chemical Synthesis Methodologies for Kanamycin (B1662678) X

As of early 2025, the scientific literature does not prominently feature established methodologies for the total chemical synthesis of kanamycin X from basic, non-aminoglycoside precursors. Research and development have largely concentrated on the biosynthetic production by Streptomyces kanamyceticus and, more significantly, on semisynthetic pathways that modify more readily available kanamycins. nih.gov

Information regarding specific precursor compounds and reaction conditions for the total chemical synthesis of this compound is not currently available in published research.

Data on synthetic yields and purification strategies for a total synthesis of this compound are not available due to the absence of a reported total synthesis pathway.

Precursor Compounds and Reaction Conditions

Semisynthetic Approaches to this compound Analogues

Semisynthesis represents the most practical and widely documented approach for producing this compound and its derivatives. These methods typically involve the chemical modification of a closely related and more abundant starting material, such as kanamycin A.

A patented chemical process outlines the conversion of kanamycin A into this compound. google.comgoogle.com This method establishes this compound as a valuable intermediate, particularly for the subsequent synthesis of advanced derivatives like 1-N-AHBA-kanamycin X. google.com The process involves a series of controlled chemical reactions to modify the functional groups of kanamycin A.

The initial step involves reacting kanamycin A, often in its sulfate (B86663) form, with trifluoromethanesulfonyl azide (B81097) and triethylamine. google.com This reaction is conducted in the presence of copper sulfate and a C1-C4 alcohol. google.com Following this, the intermediate product is treated with sodium hydride and benzyl (B1604629) bromide. google.com The purification of the final this compound compound involves extraction with solvents such as chloroform (B151607) and water, followed by concentration using a rotary evaporator. google.com To enhance the yield and purity of the product, additional washing, separation, or purification steps can be incorporated between the main reactions. google.com

Table 1: Precursor Compounds and Reaction Conditions for Semisynthesis of this compound from Kanamycin A

Precursor/ReagentRole/ConditionSource
Kanamycin A (sulfate form)Starting Material google.com
Trifluoromethanesulfonyl azideReagent google.com
TriethylamineReagent google.com
Copper SulfateCatalyst google.com
C1-C4 AlcoholSolvent/Reagent google.com
Sodium HydrideReagent google.com
Benzyl BromideReagent google.com
Temperature10 to 40°C (for initial step) google.com
Reaction Time12 to 48 hours (for initial step) google.com

This compound serves as a crucial intermediate in the chemical synthesis of novel aminoglycoside analogues designed to overcome bacterial resistance. google.com A primary example is 1-N-(S-4-amino-2-hydroxybutyric acid)-kanamycin X (1-N-AHBA-kanamycin X), a compound that shows improved toxicological stability and activity against resistant bacteria compared to older semisynthetic antibiotics. google.comnih.gov

The chemical creation of 1-N-AHBA-kanamycin X from this compound involves the regioselective acylation of the N-1 amino group on the 2-deoxystreptamine (B1221613) (2-DOS) ring with the (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain. This type of selective modification is a well-established strategy in aminoglycoside chemistry, famously used to produce amikacin (B45834) from kanamycin A. google.comwipo.int The synthesis generally requires a multi-step process involving the protection of other reactive amino groups on the this compound molecule, followed by the coupling of the protected AHBA derivative to the free N-1 amine, and concluding with the removal of the protecting groups to yield the final product. google.com

Alternatively, 1-N-AHBA-kanamycin X has been produced through biosynthetic methods. nih.govnih.gov This involves introducing the gene cluster responsible for the biosynthesis and incorporation of the AHBA side chain from butirosin-producing organisms into a host engineered to produce this compound. nih.gov While successful, these combinatorial biosynthesis approaches have reported very low production yields, in the range of 0.5 to 0.6 mg/L, which has limited their further development for larger-scale production. nih.gov

Iv. Molecular Mechanisms of Action for Kanamycin X and the Aminoglycoside Class

Ribosomal Target Binding and Protein Synthesis Inhibition

The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis through direct binding to the bacterial ribosome. nih.gov This interaction disrupts the translation process at multiple stages, leading to the production of nonfunctional or toxic proteins and ultimately cell death. drugbank.comwikipedia.org

Interaction with Bacterial 30S Ribosomal Subunit and 16S rRNA

Kanamycin (B1662678) and its congeners specifically target the 30S ribosomal subunit, a key component in decoding messenger RNA (mRNA). wikipedia.orgcreative-diagnostics.com The binding site is located within the 16S ribosomal RNA (rRNA), a highly conserved region known as the A site. nih.govacs.orgnih.gov This site is crucial for the accurate pairing of the mRNA codon with the corresponding transfer RNA (tRNA) anticodon. drugbank.com

The interaction is characterized by specific contacts between the aminoglycoside molecule and the rRNA. For instance, Kanamycin has been shown to bind to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. drugbank.com The deoxystreptamine ring, a core structure of many aminoglycosides, along with its amino sugar groups, forms hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the 16S rRNA. creative-diagnostics.com Key nucleotide residues involved in this binding include A1408 and G1491. creative-diagnostics.com The high affinity of this binding is fundamental to the antibiotic's potent inhibitory effect. nih.gov

This binding event interferes with several stages of protein synthesis. It can block the formation of the initiation complex, preventing translation from even beginning. drugbank.comcreative-diagnostics.com It also disrupts the elongation cycle by hindering the proper binding of aminoacyl-tRNA to the A site and inhibiting the translocation of the ribosome along the mRNA. creative-diagnostics.comnih.govwikidoc.org

Conformational Changes and Translational Fidelity Disruption

The binding of aminoglycosides to the 16S rRNA induces significant conformational changes in the A site. acs.orgfudan.edu.cn A key consequence of this structural alteration is the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493, from their normal stacked position within the helix. acs.orgpnas.org These residues are flipped outwards, which in turn stabilizes the binding of tRNA to the ribosome, even when the codon-anticodon pairing is incorrect. acs.org

This drug-induced conformational change is a primary reason for the disruption of translational fidelity. acs.orgscite.ai The ribosome's proofreading mechanism is compromised, leading to the misreading of the mRNA sequence. drugbank.compatsnap.com As a result, incorrect amino acids are incorporated into the growing polypeptide chain, leading to the synthesis of aberrant, nonfunctional, or even toxic proteins. nih.govwikipedia.orgpatsnap.com The accumulation of these faulty proteins disrupts cellular processes and contributes significantly to the bactericidal action of aminoglycosides. scite.aiasm.org Furthermore, the binding of these antibiotics can also lead to the premature termination of translation and the breakdown of polysomes into nonfunctional monosomes. drugbank.com

Non-Ribosomal Molecular Interactions of Kanamycin X and Aminoglycosides

While the ribosome is the primary target, research has uncovered that the molecular interactions of this compound and other aminoglycosides are not limited to this cellular component. These antibiotics have been found to bind to other nucleic acid structures, suggesting broader mechanisms of action and potentially explaining some of their associated toxicities. mdpi.comresearchgate.netnih.gov

Binding to G-Quadruplex (G4) Nucleic Acid Structures

A significant area of emerging research is the interaction of aminoglycosides with G-quadruplexes (G4s). G4s are four-stranded nucleic acid structures formed in guanine-rich sequences of DNA and RNA. mdpi.comresearchgate.netnih.gov These structures are involved in various crucial cellular processes, and their stability and function can be modulated by small molecules. mdpi.com

Studies have shown that aminoglycosides, including neomycin and kanamycin, can bind to G-quadruplex structures. mdpi.comresearchgate.netnih.govnih.gov This interaction is not limited to a single type of G4 topology; for instance, kanamycin has demonstrated favorable interactions with both parallel and hybrid G4 structures. mdpi.comresearchgate.netnih.gov The binding affinity can be significant, with association constants in the range of 10^5 to 10^8 M-1 for neomycin with certain parallel G-quadruplexes. nih.govnih.gov This suggests that G-quadruplexes are a high-affinity binding site for some aminoglycosides. nih.gov The interaction primarily occurs in the grooves of the G-quadruplex structure. mdpi.com

Computational Docking and Molecular Dynamics Simulations of G4 Interactions

Computational methods have been instrumental in elucidating the interactions between aminoglycosides and G-quadruplexes. mdpi.comresearchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the binding modes and stability of these complexes. mdpi.comresearchgate.netnih.govacs.org

These computational studies have revealed that kanamycin can form stable complexes with various G4 structures, including those found in the promoter regions of oncogenes like c-kit and c-myc. mdpi.comresearchgate.net MD simulations, some extending to 500 nanoseconds, have provided insights into the dynamic behavior of the kanamycin-G4 complexes, highlighting the stability of these interactions over time for certain G4 topologies. mdpi.com These in silico approaches are crucial for identifying potential G4 targets for aminoglycosides and for understanding the structural basis of their binding. mdpi.comresearchgate.netnih.govacs.org

Electrostatic Interactions and G4 Topology Specificity

The binding of aminoglycosides to G-quadruplexes is significantly driven by electrostatic interactions. acs.orgresearchgate.net The positively charged amino groups of the aminoglycoside molecules are attracted to the negatively charged phosphate backbone of the nucleic acid, as well as the electronegative pockets created by the G4 structure. acs.orgresearchgate.net

The specific topology of the G-quadruplex plays a crucial role in the binding affinity and specificity. Kanamycin has shown favorable interactions with both parallel and hybrid G4 topologies. mdpi.comresearchgate.netnih.gov The structural differences between various aminoglycosides also influence their binding. For example, neomycin, with its multiple amino groups, is often found to be a more effective G-quadruplex binder compared to other aminoglycosides like paromomycin, underscoring the importance of the number and arrangement of these charged groups. nih.govnih.gov The ability of these compounds to interact with different G4 structures suggests a broader and more complex mechanism of action than previously understood. mdpi.comresearchgate.netnih.gov

Interactions with Biological Membranes and Lipid Bilayers

The initial interaction between aminoglycosides, including kanamycin, and bacterial cells occurs at the outer membrane. This class of antibiotics is polycationic and hydrophilic, leading to a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and phospholipids (B1166683). nih.gov This binding displaces divalent cations like magnesium and calcium, which normally stabilize the membrane by cross-linking lipid components. nih.gov The removal of these ions disrupts the outer membrane's integrity, creating fissures and enhancing its permeability, which facilitates the uptake of the antibiotic into the cell. nih.govaafp.org

Molecular dynamics (MD) simulations provide powerful, high-resolution insights into the dynamic interactions between drug molecules and biological membranes. nih.govnih.gov These computational methods allow for the study of the physical movements of atoms and molecules, revealing the specific forces and conformational changes that occur when kanamycin associates with lipid bilayers. frontiersin.org

Studies using MD simulations to investigate the interaction of kanamycin A, a representative aminoglycoside, with model bacterial and mammalian lipid bilayers have elucidated the initial binding events at the molecular level. researchgate.net These simulations show that kanamycin molecules rapidly and strongly associate with the surface of bacterial membranes. researchgate.net The simulations reveal significant hydrogen bonding between the antibiotic and the lipid headgroups. researchgate.net For instance, simulations of a kanamycin-TolC (an outer membrane protein) complex inserted in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer indicated that the complex was stable, with binding stabilized by numerous hydrogen bonds. frontiersin.org Computational studies have demonstrated that upon addition of an aminoglycoside, bacterial membranes tend to become disordered, which is indicative of the membrane disruption observed in experimental studies. researchgate.net

Table 1: Summary of Findings from Molecular Dynamics (MD) Simulations of Kanamycin-Membrane Interactions

Simulation Aspect Key Findings References
Binding Location Kanamycin, as an amphiphilic molecule, primarily localizes to the membrane-water interface. nih.gov
Interaction Forces Strong hydrogen bonding is a primary force driving the interaction with lipid headgroups. researchgate.net
Membrane Effect The binding of kanamycin induces disorder in bacterial lipid bilayers, contributing to membrane disruption. researchgate.net

| Complex Stability | Simulations of kanamycin bound to membrane protein complexes show the stability of these interactions over time. | frontiersin.org |

The chemical structure of kanamycin, characterized by multiple amino and hydroxyl groups, is central to its interaction with biological membranes. researchgate.netplos.org These functional groups are responsible for the molecule's polycationic and hydrophilic nature, which dictates its binding behavior. msdvetmanual.com

The amino groups on the kanamycin molecule are typically protonated at physiological pH, conferring a positive charge. msdvetmanual.com This leads to strong electrostatic interactions with the anionic components of bacterial membranes, such as the phosphate groups of phospholipids and the lipopolysaccharide (LPS) layer. nih.govresearchgate.net This initial electrostatic binding is a critical first step for membrane disruption and subsequent drug uptake. msdvetmanual.com

The hydroxyl groups, along with the amino groups, participate extensively in forming hydrogen bonds with the polar headgroups of membrane lipids. researchgate.net Specifically, these groups on kanamycin interact with the ester carbonyl and phosphate groups of the lipids. researchgate.net Experimental verification using infrared (IR) spectroscopy has confirmed the crucial role of the lipid's ester carbonyl, phosphate, and hydroxyl groups in binding aminoglycosides. researchgate.net The ability of these functional groups to form multiple points of contact with the membrane surface anchors the antibiotic, facilitating the disruption of the lipid packing and increasing membrane permeability. researchgate.netnih.gov

Table 2: Key Functional Group Interactions between Kanamycin and Lipid Bilayers

Kanamycin Functional Group Interacting Lipid Component Type of Interaction References
Amino Groups (-NH2) Phosphate groups, Lipopolysaccharide (LPS) Electrostatic Attraction nih.govresearchgate.net

| Hydroxyl Groups (-OH) | Ester carbonyl groups, Phosphate groups | Hydrogen Bonding | researchgate.net |

V. Molecular Basis of Resistance to Kanamycin X and Aminoglycosides

Enzymatic Modification Mechanisms

The most prevalent mechanism of aminoglycoside resistance involves the chemical modification of the drug by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, often encoded by genes on mobile genetic elements like plasmids, facilitate the rapid spread of resistance among bacterial populations. creative-diagnostics.com There are three main families of AMEs that inactivate kanamycin (B1662678): aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). asm.orgfrontiersin.orgnih.gov Each family targets specific hydroxyl or amino groups on the aminoglycoside structure. nih.gov

Aminoglycoside Acetyltransferases (AACs) and Kanamycin X Susceptibility

Aminoglycoside acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside. asm.org This modification prevents the antibiotic from effectively binding to the 16S rRNA in the ribosome. researchgate.net The AAC(6') enzymes are the most common N-acetyltransferases and modify the 6'-amino group of aminoglycosides like kanamycin, tobramycin (B1681333), and amikacin (B45834). frontiersin.org

The susceptibility of kanamycin to different AACs can vary. For instance, the bifunctional enzyme AAC(6')/APH(2''), commonly found in Staphylococcus aureus, confers resistance to kanamycin. mdpi.com However, some AACs, like AAC(2') from Providencia stuartii, show activity against gentamicin (B1671437) but not kanamycin A. frontiersin.org The eis gene in Mycobacterium tuberculosis encodes an AAC that can acetylate kanamycin, leading to low-level resistance. frontiersin.org

A novel acetyltransferase, AAC(6')-Iaq, identified in Brucella intermedia, demonstrates acetylation activity against several aminoglycosides. frontiersin.org Interestingly, it shows lower affinity for kanamycin and amikacin, which is thought to be related to the hydroxyl group at position 1 of ring I in these antibiotics. frontiersin.org In contrast, the AAC(6')-Im enzyme confers significant resistance to 4,6-disubstituted aminoglycosides, including kanamycin. nih.gov Structural studies of AAC(6')-Im complexed with kanamycin A reveal that the substrate binds in a shallow, positively-charged pocket, positioning the N6' amino group for efficient acetylation. nih.govresearchgate.net

EnzymeSource OrganismSubstrates Including KanamycinImpact on Kanamycin
AAC(6')/APH(2") Staphylococcus aureusGentamicin, Tobramycin, KanamycinConfers resistance
Eis Mycobacterium tuberculosisKanamycin, AmikacinConfers low-level resistance
AAC(6')-Iaq Brucella intermediaKanamycin, Amikacin, Netilmicin, etc.Lower binding affinity and poor substrate
AAC(6')-Im Salmonella entericaKanamycin A, NeomycinConfers high-level resistance
AAC(6')-29b Pseudomonas aeruginosaKanamycin A, Tobramycin, AmikacinDecreased susceptibility (resistance via sequestration)

Aminoglycoside Phosphotransferases (APHs) and this compound Resistance

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by transferring a phosphate (B84403) group from a nucleotide triphosphate (usually ATP) to a hydroxyl group on the antibiotic. nih.govfrontiersin.org This phosphorylation prevents the drug from binding to its ribosomal target. frontiersin.org Several APH subfamilies are known to confer resistance to kanamycin.

The APH(3') enzymes phosphorylate the 3'-hydroxyl group on the A ring of aminoglycosides like kanamycin and neomycin. asm.org APH(3')-IIa, for which the crystal structure in complex with kanamycin has been determined, shows a highly negatively charged cleft where the antibiotic binds. nih.gov A newly identified enzyme, APH(3')-Id from Kluyvera intermedia, confers high-level resistance to kanamycin, with a 1,024-fold increase in the minimum inhibitory concentration (MIC). frontiersin.org

The APH(2'') enzymes phosphorylate the 2''-hydroxyl group of 4,6-disubstituted aminoglycosides, including kanamycin and gentamicin. asm.org The APH(2'')-IIa enzyme from Enterococcus faecium is a notable example. mcmaster.ca APH(2'')-If, another recently identified enzyme, also confers significant resistance to kanamycin and other 4,6-disubstituted aminoglycosides, showing a 32- to 128-fold increase in MICs. asm.org

EnzymeSource OrganismModification Site on KanamycinFold Increase in MIC for Kanamycin
APH(3')-IIa Enterococcus faecalis3'-hydroxylHigh-level resistance
APH(3')-Id Kluyvera intermedia3'-hydroxyl1,024-fold
APH(2'')-If Gram-negative pathogen2''-hydroxyl32 to 128-fold
APH(2'')-IIa Enterococcus faecium2''-hydroxylHigh-level resistance

Aminoglycoside Nucleotidyltransferases (ANTs) and this compound Inactivation

Aminoglycoside nucleotidyltransferases (ANTs), or adenylyltransferases, inactivate aminoglycosides by catalyzing the transfer of a nucleotide monophosphate (typically AMP from ATP) to a hydroxyl group. asm.orgfrontiersin.org This adenylylation sterically hinders the antibiotic's interaction with the ribosome. creative-diagnostics.com

The ANT(4') family of enzymes modifies the 4'-hydroxyl group of various aminoglycosides. mdpi.com ANT(4')-Ia, for example, is active against nearly all 4,5- and 4,6-disubstituted aminoglycosides, including kanamycin. mdpi.com The crystal structure of ANT(4')-Ia in complex with kanamycin has been resolved, revealing that the enzyme is a dimer with two active sites. mdpi.com Another variant, ANT(4')-IIb, found in Pseudomonas aeruginosa, also confers resistance to kanamycin. researchgate.net

ANT(2'')-Ia is another clinically relevant enzyme that modifies the 2''-hydroxyl group of 4,6-disubstituted aminoglycosides like gentamicin and kanamycin. asm.orgmdpi.com Understanding the molecular basis of its function is crucial for developing new antibiotics that can evade its activity. asm.org

EnzymeSource OrganismModification Site on KanamycinOther Substrates
ANT(4')-Ia Staphylococcus aureus, Enterococcus spp.4'-hydroxylAmikacin, Tobramycin, Gentamicin
ANT(4')-IIb Pseudomonas aeruginosa4'-hydroxylAmikacin, Tobramycin
ANT(2'')-Ia Gram-negative & Gram-positive bacteria2''-hydroxylGentamicin, Tobramycin, Dibekacin (B1670413)

Computational Studies on Enzyme-Substrate Interactions

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, provide deep insights into the mechanisms of enzyme-catalyzed resistance. frontiersin.orgfrontiersin.org

Studies on ANT(4')-Ia have used QM/MM approaches to investigate the inactivation mechanism of kanamycin A. frontiersin.orgfrontiersin.org These simulations revealed that the reaction proceeds via a concerted mechanism where the Glu145 residue in the active site acts as a general base, activating the 4'-hydroxyl group of kanamycin for a nucleophilic attack on the ATP molecule. frontiersin.orgresearchgate.net The calculated free energy barrier for this process was found to be in good agreement with experimental data. frontiersin.org These computational models highlight the dominant role of electrostatics in aminoglycoside recognition within the enzyme's anionic binding pocket. mdpi.com

Docking studies on acetyltransferases like AAC(6')-Im and AAC(6')-Ie have helped explain their different substrate specificities. nih.gov While both enzymes can bind kanamycin A, differences in the binding mode affect the positioning of the N6' amino group, leading to variations in acetylation efficiency. nih.govresearchgate.net Similarly, computational analyses of Kanamycin B Dioxygenase (KanJ), an enzyme involved in kanamycin biosynthesis, have used density functional theory (DFT) simulations to propose reaction mechanisms and explain its broad substrate specificity through hydrogen bond interactions. nih.govnih.gov

Ribosomal Target Site Mutations and Alterations

Beyond enzymatic inactivation, bacteria can develop resistance to kanamycin by altering the drug's target, the 30S ribosomal subunit. creative-diagnostics.com Mutations in the 16S rRNA gene, a key component of this subunit, can reduce the binding affinity of kanamycin, rendering the antibiotic ineffective. creative-diagnostics.comelte.hu

16S rRNA Gene Mutations and Their Impact on this compound Binding

Kanamycin binds to the A-site within helix 44 of the 16S rRNA. nih.gov Specific nucleotides, including A1408, C1409, and G1491 (using E. coli numbering), are crucial for this interaction. researchgate.net Mutations at these positions are a primary cause of high-level kanamycin resistance, particularly in Mycobacterium tuberculosis. elte.hunih.gov

The A1401G mutation (equivalent to A1408G in E. coli) is a frequently observed mutation in kanamycin-resistant clinical isolates of M. tuberculosis. d-nb.infoscilit.com Other reported mutations in clinical isolates include C1409U and G1491U. nih.gov These mutations directly disrupt the hydrogen bonds and stacking interactions between kanamycin and the rRNA, thereby preventing the inhibition of protein synthesis. researchgate.netnih.gov For example, the A1408G substitution eliminates critical hydrogen bonds between the drug's ring I and the ribosome. researchgate.net

While many mutations can be generated in vitro, only a limited number are found in clinical isolates, suggesting that some mutations may impose a significant fitness cost on the bacteria, making them less viable in a host environment. nih.gov

Mutation (E. coli numbering)Organism(s)Impact on Kanamycin BindingResistance Level
A1408G Mycobacterium tuberculosis, M. smegmatisDisrupts key hydrogen bonds with ring IHigh-level
C1409U/T Mycobacterium tuberculosisAlters A-site conformationHigh-level
G1491U Mycobacterium tuberculosisAffects stacking interactions with ring IHigh-level
G1484T Mycobacterium tuberculosisAssociated with cross-resistanceHigh-level
U1406A Mycobacterium tuberculosis (in vitro)Confers resistance but attenuates virulenceResistance

Analysis of Specific Nucleotide Substitutions (e.g., A1400G, C1401T, G1491A)

The primary target of kanamycin is the 30S ribosomal subunit, where it binds to the A-site within the 16S ribosomal RNA (rRNA), disrupting protein synthesis. creative-diagnostics.com Mutations in the 16S rRNA gene (rrs) can alter the structure of this binding site, reducing the affinity of aminoglycosides and thereby conferring resistance. creative-diagnostics.comnih.gov Specific nucleotide substitutions are strongly correlated with high-level kanamycin resistance.

Research on clinically isolated strains of Mycobacterium tuberculosis has identified several key mutations in the rrs gene. nih.govasm.org In one study of 43 kanamycin-resistant isolates, 67.4% harbored mutations at positions 1400, 1401, or 1483. nih.gov The most frequently observed substitution was an adenine (B156593) (A) to guanine (B1146940) (G) change at position 1400 (A1400G). nih.govasm.org Other identified mutations include a cytosine (C) to thymine (B56734) (T) substitution at position 1401 (C1401T) and, in two isolates, a double mutation involving C1401A and G1483T. nih.gov The nucleotide at position 1400 is equivalent to position 1408 in Escherichia coli, a critical site for aminoglycoside binding. nih.gov Studies in Mycobacterium smegmatis have also confirmed that an A-to-G substitution at the equivalent position (1389) results in high-level kanamycin resistance. nih.gov These specific mutations are considered reliable markers for predicting kanamycin resistance in clinical diagnostics. nih.govasm.org

MutationNucleotide Position (M. tuberculosis)Associated PhenotypeReferences
A → G1400High-level kanamycin resistance nih.gov, asm.org, asm.org
C → T1401Kanamycin resistance nih.gov, asm.org, researchgate.net
G → T1484 (or 1483)Kanamycin resistance, cross-resistance to other aminoglycosides nih.gov, researchgate.net, asm.org
C1401A / G1483T1401 and 1483Kanamycin resistance (double mutation) nih.gov

Efflux Pump Systems and Permeability Barriers

Beyond target site modification, bacteria employ mechanisms to reduce the intracellular concentration of antibiotics. creative-diagnostics.com This is achieved by actively pumping the drug out of the cell using efflux systems or by limiting its entry by modifying the permeability of the cell envelope. creative-diagnostics.comnih.gov

Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) Systems

Efflux pumps are membrane proteins that recognize and expel a wide range of toxic compounds, including antibiotics. nih.govnih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily and the Major Facilitator Superfamily (MFS) are two of the most significant families of efflux pumps involved in multidrug resistance. creative-diagnostics.comnih.govredalyc.org

RND pumps are complex tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane channel. nih.govmdpi.com This structure allows for the direct expulsion of substrates from the cytoplasm or periplasm to the extracellular environment. researchgate.net The AdeABC system in Acinetobacter baumannii is a well-studied RND pump that confers resistance to a broad spectrum of antibiotics, including aminoglycosides. nih.govmjima.org Overexpression of the adeB gene, which encodes the inner membrane transporter component, is strongly associated with resistance. mjima.org In Escherichia coli, the AcrAB-TolC system is another prominent RND pump, although its role in aminoglycoside resistance is less direct than pumps like AcrD. redalyc.orgpnas.org

MFS transporters are typically single-polypeptide secondary transporters that also contribute to antibiotic efflux. nih.govrsc.org Both RND and MFS pumps are often chromosomally encoded and their overexpression, frequently due to mutations in local regulatory genes, leads to clinically significant levels of antibiotic resistance. nih.govmjima.org

Efflux Pump SystemFamilyOrganismKnown Substrates IncludeReferences
AdeABCRNDAcinetobacter baumanniiAminoglycosides, fluoroquinolones, β-lactams, tetracyclines mdpi.com, nih.gov, mjima.org
AdeIJKRNDAcinetobacter baumanniiAminoglycosides, fluoroquinolones, chloramphenicol mdpi.com
AcrDRNDEscherichia coliAminoglycosides nih.gov, redalyc.org
SmeYZRNDStenotrophomonas maltophiliaAminoglycosides, trimethoprim-sulfamethoxazole asm.org
MdfAMFSEscherichia coliCiprofloxacin, chloramphenicol, tetracycline (B611298) rsc.org

Role of Outer Membrane Porins in this compound Translocation

For an antibiotic to reach its intracellular target in Gram-negative bacteria, it must first cross the outer membrane. This barrier is traversed by water-filled channel proteins known as porins. Studies on E. coli have demonstrated that the major porins, OmpF and OmpC, facilitate the uptake of kanamycin. nih.govacs.org Despite kanamycin's relatively large size, it can permeate through these channels at a significant rate, estimated to be around 10 to 20 molecules per second under a 10 μM concentration gradient. acs.orgucl.ac.ukresearchgate.net Conversely, the structurally similar porin OmpN does not permit the passage of kanamycin. ucl.ac.uk

The relevance of these porins to antibiotic potency is highlighted by genetic studies. While deleting either the ompF or ompC gene alone does not substantially change kanamycin susceptibility, the simultaneous deletion of both genes leads to a marked decrease in susceptibility. chemrxiv.org This indicates that both OmpF and OmpC serve as important, albeit somewhat redundant, entry gates for kanamycin into the bacterial cell. chemrxiv.org

Molecular Simulations of Efflux Pump Interactions with this compound

Molecular dynamics (MD) simulations provide powerful insights into the atomic-level interactions between antibiotics and bacterial proteins. Such computational studies have been instrumental in understanding how kanamycin interacts with both uptake and efflux systems.

Simulations have elucidated the mechanism of kanamycin's passage through OmpF and OmpC porins, revealing the specific interactions that guide the molecule through the channel. ucl.ac.uk Other MD studies have focused on the components of RND efflux pumps. For instance, simulations of the outer membrane channel TolC, which partners with pumps like AcrB, showed that kanamycin binds with a strong affinity (binding free energy of -6.5 kcal/mol). frontiersin.org This interaction is believed to stabilize the TolC protein complex, thereby facilitating the efflux process. frontiersin.org Computational analyses of the inner membrane transporter AcrB have also detailed how various drug substrates, including those with similar properties to aminoglycosides, dock into its binding pockets. pnas.org Furthermore, simulations of kanamycin's interaction with bacterial membrane mimics have shown that the drug forms strong hydrogen bonds with lipid headgroups, a critical first step for its translocation across the membrane to reach either its ribosomal target or inner-membrane efflux pumps. researchgate.net

Genetic Dissemination of this compound Resistance

The rapid global spread of antibiotic resistance is largely due to the ability of bacteria to share resistance genes with one another. creative-diagnostics.comcreative-diagnostics.com This process, known as horizontal gene transfer (HGT), allows resistance determinants to move between different strains, species, and even genera, leading to the swift emergence of multidrug-resistant pathogens. reactgroup.org

Horizontal Gene Transfer Mechanisms (Plasmids, Transposons, Integrons)

Three primary mechanisms of HGT are responsible for the dissemination of kanamycin resistance genes: conjugation, transduction, and transformation. reactgroup.org These processes are mediated by mobile genetic elements (MGEs), which act as vehicles for the resistance genes. The most prominent MGEs in this context are plasmids, transposons, and integrons. creative-diagnostics.comfrontiersin.org

Plasmids: These are self-replicating, extrachromosomal DNA circles that are readily transferred between bacteria via conjugation. creative-diagnostics.comfrontiersin.org They often carry multiple resistance genes, including those encoding aminoglycoside-modifying enzymes. nih.govopenmicrobiologyjournal.com

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome, or between a plasmid and the chromosome. creative-diagnostics.commdpi.com They can carry resistance genes with them, facilitating their integration into new genetic contexts.

Integrons: These are genetic elements that can capture and express mobile gene cassettes. frontiersin.orgmdpi.com Class 1 integrons, in particular, are frequently found on plasmids and transposons in clinical isolates and are strongly associated with multidrug resistance, often carrying cassettes with genes for resistance to aminoglycosides and other antibiotics. nih.govmdpi.commicrobiologyresearch.org

The presence of genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside acetyltransferases (AAC) and adenylyltransferases (ANT), on these MGEs underscores their critical role in the widespread dissemination of kanamycin resistance in clinical settings. nih.govopenmicrobiologyjournal.commicrobiologyresearch.org

Characterization of Kanamycin Resistance Plasmids in Bacterial Populations

The horizontal transfer of genetic material, primarily through plasmids, is a cornerstone of the rapid dissemination of antibiotic resistance among bacterial populations. Plasmids are extrachromosomal DNA molecules capable of autonomous replication and often carry genes that confer resistance to one or more antimicrobial agents, including aminoglycosides like kanamycin. The characterization of these plasmids is crucial for understanding the epidemiology and molecular basis of antibiotic resistance. While specific research focusing exclusively on plasmids conferring resistance to "this compound" is not detailed in the available scientific literature, extensive studies on kanamycin resistance plasmids in various bacterial species provide a comprehensive framework for understanding these mobile genetic elements.

Resistance to kanamycins and other aminoglycosides is most commonly mediated by aminoglycoside-modifying enzymes (AMEs), which are frequently encoded by genes located on plasmids and other mobile elements like transposons and integrons. creative-diagnostics.comjst.go.jpnih.gov These enzymes inactivate the antibiotic through chemical modification, such as acetylation, phosphorylation, or adenylylation. creative-diagnostics.comnih.gov The genes responsible for this resistance can be transferred between bacteria, facilitating the spread of resistance across different species and geographical locations. creative-diagnostics.comjst.go.jp

Research Findings in Diverse Bacterial Species:

Studies have characterized kanamycin resistance plasmids across a range of clinically significant bacteria, revealing both commonalities and diversity in their genetic makeup.

In Acinetobacter spp.: A genotypically diverse collection of multiresistant Acinetobacter isolates from various global regions demonstrated that resistance is often due to the production of multiple AMEs. creative-diagnostics.comzymoresearch.com The most frequently identified enzymes were Aminoglycoside Acetyltransferase (AAC) and Aminoglycoside Nucleotidyltransferase (ANT), specifically AAC(3)-I and ANT(3'')-I. creative-diagnostics.comzymoresearch.com Other enzymes detected include AAC(3)-II, AAC(6')-I, ANT(2''), Aminoglycoside Phosphotransferase (APH)(3')-I, and APH(3')-VI. creative-diagnostics.comzymoresearch.com Notably, some of these resistance determinants were transferable via conjugation, and PCR mapping confirmed an integron location for the aac(3)-Ia and ant(3'')-Ia genes in several isolates, highlighting the role of these elements in gene mobilization. creative-diagnostics.comzymoresearch.com A study on MDR Acinetobacter baumannii in an Egyptian hospital found that the aphA6 gene, encoding a phosphotransferase, was the most prevalent plasmid-carried resistance determinant (81%), followed by aacC1 (53.2%) and aadA1 (51.9%). nih.gov

In Salmonella enterica: Research has focused on the role of both large conjugative plasmids and smaller, high-copy-number plasmids in disseminating kanamycin resistance. Screening of kanamycin-resistant Salmonella isolates revealed the prevalence of ColE1-like plasmids carrying the aph gene, which codes for an aminoglycoside phosphotransferase. rpicorp.com These small plasmids are of significant concern due to their high copy number and mobility. rpicorp.com Further studies on isolates from food animals identified five major groups of KanR ColE1-like plasmids (A, B, C, and two new groups, X and Y), indicating a wide distribution among different serotypes. nih.govwikipedia.org For instance, all group X plasmids were found in the Hadar serotype, while group A plasmids were associated with the Typhimurium serotype. wikipedia.org All these characterized KanR ColE1-like plasmids were found to carry the aph(3')-I gene. nih.govwikipedia.org

In Campylobacter spp.: Studies on clinical isolates of Campylobacter have demonstrated that kanamycin resistance is often plasmid-mediated and can be transferred between strains through conjugation. creative-diagnostics.com In one study, resistance markers for ampicillin (B1664943) and kanamycin were co-transferred, suggesting they reside on the same plasmid. creative-diagnostics.com Genetic studies of Campylobacter jejuni identified 59-kilobase self-transmissible plasmids that encode for both kanamycin and tetracycline resistance. mdpi.com The loss of kanamycin resistance was associated with deletions and rearrangements within the plasmid, consistent with the resistance determinant being located on a translocatable element. mdpi.com

The following tables summarize key findings from studies on kanamycin resistance plasmids in different bacterial populations.

Table 1: Aminoglycoside-Modifying Enzymes (AMEs) in Acinetobacter spp. This table is based on data from a study of 24 multiresistant clinical isolates from 15 hospitals in 11 countries. creative-diagnostics.comzymoresearch.com

Enzyme TypeSpecific EnzymePrevalenceTransferabilityGenetic Location
Acetyltransferase (AAC) AAC(3)-IMost CommonTransferablePlasmid, Integron
AAC(3)-IIPresentNot specifiedNot specified
AAC(6')-IPresentNot specifiedNot specified
Nucleotidyltransferase (ANT) ANT(3'')-IMost CommonNot specifiedIntegron
ANT(2'')PresentTransferablePlasmid
Phosphotransferase (APH) APH(3')-IPresentTransferablePlasmid
APH(3')-VIPresentTransferablePlasmid

Table 2: Characterization of Kanamycin-Resistance (KanR) ColE1-like Plasmids in Salmonella enterica from Food Animals This table is based on the analysis of 23 KanR ColE1-like plasmids isolated from over 200 S. enterica isolates. wikipedia.org

Plasmid GroupNumber of IsolatesAssociated SerotypesSource of Isolates
Group A 7Typhimurium, NewportTurkey, Cattle
Group B 6Newport, SenftenbergTurkey, Cattle
Group C/C3 3NewportCattle
Group X (New) 3HadarTurkey
Group Y/Y2/Y3 (New) 4SenftenbergTurkey

Table 3: Plasmid-Mediated Kanamycin Resistance in Campylobacter Species This table summarizes findings from conjugation and genetic studies on clinical Campylobacter isolates. creative-diagnostics.commdpi.com

Bacterial SpeciesPlasmid Size (kb)Resistance MarkersTransfer MechanismKey Findings
Campylobacter spp.Not specifiedKanamycin, AmpicillinConjugationKanamycin resistance was conjugally transferred in all cases studied. creative-diagnostics.com
C. jejuni59Kanamycin, TetracyclineConjugation (Self-transmissible)Kanamycin resistance determinant is likely on a translocatable element. mdpi.com
C. jejuniNot specifiedKanamycin, AmpicillinConjugationCo-transfer of resistance markers indicates location on the same plasmid. creative-diagnostics.com

Vi. Structure Activity Relationship Sar Studies for Kanamycin X and Analogues

Impact of Structural Modifications on Biological Activity

The amino and hydroxyl groups on the kanamycin (B1662678) scaffold are crucial for its interaction with the bacterial ribosome, the target of its antibacterial action. The number and position of these groups significantly influence the binding affinity and, consequently, the antibiotic's potency.

The kanamycins, a subgroup of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside antibiotics, which include kanamycin A, kanamycin B, tobramycin (B1681333), and dibekacin (B1670413), differ in the number and location of amino and hydroxyl groups on their glucopyranosyl moiety (ring I). nih.govnih.govresearchgate.net These variations are central to their biological activity. nih.govnih.govresearchgate.net

Research has shown that the amino groups at the 6' and 2' positions are particularly important for activity. uomustansiriyah.edu.iq For instance, kanamycin B, which has amino groups at both the 6'- and 2'-positions, is more potent than kanamycin A, which has a 6'-amino and a 2'-hydroxyl group. uomustansiriyah.edu.iq Kanamycin C, with a 6'-hydroxyl and a 2'-amino group, is the least active of the three. uomustansiriyah.edu.iq The replacement of the 6'-NH2 group with a 6'-OH group has a profound effect, significantly decreasing the activity of kanamycin B on wild-type ribosomes. nih.gov

The hydroxyl groups also play a significant role. For example, the removal of the 3'-hydroxyl or the 4'-hydroxyl group, as seen in tobramycin (3'-deoxykanamycin B) and dibekacin (3',4'-dideoxykanamycin B), does not diminish antibacterial potency. uomustansiriyah.edu.iq This is because these positions are often targets for bacterial enzymes that inactivate the antibiotic. uomustansiriyah.edu.iq The 2'-hydroxyl group is also a site for potential modification. An intramolecular hydrogen bond between the 2'-position and O5 of ring II helps to orient the two rings relative to each other, and this bond becomes critical for activity when a 6'-OH group is present. nih.govnih.govresearchgate.net

Table 1: Impact of Amino and Hydroxyl Group Modifications on Kanamycin Activity

Kanamycin Analogue Modification Impact on Antibacterial Activity Source
Kanamycin A 6'-amino, 2'-hydroxyl Less active than Kanamycin B uomustansiriyah.edu.iq
Kanamycin B 6'-amino, 2'-amino More active than Kanamycin A and C uomustansiriyah.edu.iq
Kanamycin C 6'-hydroxyl, 2'-amino Least active of the three uomustansiriyah.edu.iq
Tobramycin 3'-deoxykanamycin B Retains antibacterial potency uomustansiriyah.edu.iq
Dibekacin 3',4'-dideoxykanamycin B Retains antibacterial potency uomustansiriyah.edu.iq

The kanamycin molecule is composed of three rings: ring I (a glucosaminopyranose), ring II (2-deoxystreptamine), and ring III. Modifications on each of these rings have distinct effects on the antibiotic's activity and its susceptibility to resistance mechanisms.

Ring I: This ring is a primary target for bacterial inactivating enzymes and its substituents are crucial for antibacterial activity. uomustansiriyah.edu.iq As discussed previously, the amino and hydroxyl groups at the 2', 3', 4', and 6' positions are critical. nih.govuomustansiriyah.edu.iq Modifications at these sites can either enhance or diminish activity and can also confer resistance to modifying enzymes. uomustansiriyah.edu.iq For example, methylation at the 6'-carbon or 6'-amino positions does not significantly lower antibacterial activity and provides resistance to enzymatic acetylation. uomustansiriyah.edu.iq

Ring II (2-deoxystreptamine): This central ring is essential for the antibiotic's function, and few modifications are tolerated without a significant loss of activity. uomustansiriyah.edu.iq However, acylation of the 1-amino group of kanamycin A, as seen in amikacin (B45834), is an exception and largely retains activity while providing resistance to certain inactivating enzymes. uomustansiriyah.edu.iqnih.gov

Ring III: The functional groups on ring III appear to be more amenable to structural changes compared to rings I and II. uomustansiriyah.edu.iq For instance, while 2''-deoxygentamicins are less active, 2''-amino derivatives show high activity. uomustansiriyah.edu.iq Additionally, the stereochemistry of the 4''-hydroxyl group can be altered with little effect on potency. uomustansiriyah.edu.iq

Table 2: Summary of Substitution Effects on Kanamycin Rings

Ring Position of Substitution Effect on Activity Source
Ring I 2', 3', 4', 6' Highly sensitive to modifications, affecting both activity and resistance. nih.govuomustansiriyah.edu.iq
Ring II 1-amino Acylation (e.g., amikacin) is tolerated and can enhance resistance. uomustansiriyah.edu.iqnih.gov
Ring III 2'', 4'' More tolerant to modifications. uomustansiriyah.edu.iq

The three-dimensional conformation of kanamycin is a key determinant of its interaction with the ribosomal RNA (rRNA) target. The spatial arrangement of the rings and their substituents dictates the formation of hydrogen bonds and other non-covalent interactions that are essential for binding.

The interaction of kanamycin with the ribosomal A-site induces conformational changes in the ribosome, which are crucial for its mechanism of action. mdpi.com The binding of aminoglycosides like kanamycin to the decoding center of the 30S ribosomal subunit perturbs the binding sites of initiation factor IF3. mdpi.com

Molecular docking and dynamics simulations have been used to study the interaction of kanamycin with its target. nih.gov These studies reveal that kanamycin interacts with specific, functionally active residues in the binding pocket of proteins like TolC, an outer membrane efflux protein. nih.gov The stability of the kanamycin-protein complex is maintained by hydrogen bonds and other non-polar interactions. nih.gov

The conformation of kanamycin is also critical for its susceptibility to inactivating enzymes. In some cases, the conformation recognized by the ribosome is different from that recognized by the resistance enzymes. acs.org This difference can be exploited to design conformationally locked analogues that retain antibiotic activity but are poor substrates for inactivating enzymes. acs.org

Effects of Substitutions on Different Kanamycin Rings (I, II, III)

Rational Design of Kanamycin X Derivatives to Overcome Resistance

The emergence of bacterial resistance to kanamycin has necessitated the rational design of new derivatives that can evade resistance mechanisms and exhibit enhanced antibacterial activity.

A primary mechanism of resistance to kanamycin is its modification by bacterial enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). creative-diagnostics.com These enzymes modify the amino and hydroxyl groups of the antibiotic, preventing it from binding to the ribosome. creative-diagnostics.com

Rational drug design strategies aim to create kanamycin analogues that are not substrates for these enzymes. This can be achieved by:

Removing or masking susceptible functional groups: For example, the development of dibekacin (3',4'-dideoxykanamycin B) was based on the knowledge that the 3'-hydroxyl group is a target for APH enzymes. nih.gov By removing this group, the resulting molecule is no longer a substrate for this enzyme. nih.gov

Introducing steric hindrance: The addition of bulky groups near the sites of enzymatic modification can prevent the enzyme from accessing and modifying the antibiotic. The synthesis of amikacin, a derivative of kanamycin A with a (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position, is a prime example. nih.gov This modification protects the molecule from several inactivating enzymes. nih.gov

Altering the electronic properties of the molecule: Modifications that change the charge or pKa of the amino groups can also affect enzymatic recognition.

In addition to evading resistance enzymes, another goal of rational design is to create kanamycin derivatives with a higher affinity for the ribosomal target. This can lead to increased potency and potentially overcome some forms of resistance.

Strategies to enhance binding affinity include:

Optimizing interactions with the rRNA: This can be achieved by introducing new functional groups that can form additional hydrogen bonds or other favorable interactions with the rRNA. For example, the introduction of an additional amino group has been shown to be beneficial for activity in some cases. nih.gov

Conformational locking: As mentioned earlier, designing conformationally constrained analogues that are pre-organized in the "bioactive" conformation for ribosome binding can enhance affinity. acs.org

Dimerization: The synthesis of dimeric aminoglycosides has been explored as a strategy to increase binding affinity through avidity effects, where the dimer can interact with two binding sites on the RNA simultaneously. rsc.org

Vii. Advanced Analytical Methodologies for Kanamycin X

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Kanamycin (B1662678) X, offering high separation efficiency and sensitivity. researchgate.netdntb.gov.ua The versatility of HPLC allows for various configurations tailored to the specific challenges posed by the physicochemical properties of Kanamycin X. nih.govproquest.comresearchgate.net

Chromatographic Column Selection and Retention Mechanisms

The choice of the chromatographic column is critical in developing a robust HPLC method for this compound analysis. The primary retention mechanisms exploited for the separation of this highly polar compound include reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography. nih.govproquest.com

Reversed-Phase (RP) Chromatography: While seemingly counterintuitive for a hydrophilic molecule like this compound, RP-HPLC is widely used, often in conjunction with ion-pairing reagents. japsonline.commdpi.com C18 columns, such as the Kromasil C18, XTerra C18, and Phenomenex C18, are frequently employed. nih.govjapsonline.cominnovareacademics.in The retention mechanism in this mode is enhanced by the addition of ion-pairing reagents like sodium octanesulfonate or heptafluorobutyric acid (HFBA) to the mobile phase. japsonline.comresearchgate.net These reagents form a neutral complex with the positively charged amine groups of this compound, increasing its hydrophobicity and enabling retention on the nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of polar compounds like this compound. proquest.comnih.gov This technique utilizes a polar stationary phase, such as a SeQuant ZIC-HILIC column, and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. proquest.comnih.gov The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. HILIC offers the advantage of being compatible with mass spectrometry due to the use of volatile mobile phases. proquest.com

Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as ion-exchange and reversed-phase, to achieve enhanced selectivity. For instance, a strong cation exchanger based on a styrene-divinylbenzene copolymer can be used, where the retention is governed by both ion-exchange interactions with the sulfonic acid groups and reversed-phase interactions. nih.govproquest.com Weak cation exchange (WCX) cartridges with carboxyl groups are also utilized for their high selectivity towards strongly alkaline compounds like this compound. nih.govproquest.com

Table 1: Common HPLC Columns and Retention Mechanisms for this compound Analysis

Column TypeStationary Phase ExampleRetention MechanismTypical Application
Reversed-Phase (RP)C18, C8Ion-pair chromatographyAnalysis with UV or fluorescence detection after derivatization.
Hydrophilic Interaction (HILIC)Silica-based with polar functional groupsPartitioning, polar interactions, ionic interactionsDirect analysis, LC-MS applications.
Mixed-ModeCation-exchange with RP characteristicsIon-exchange and reversed-phaseSample cleanup and separation from complex matrices.

Detector Systems (UV/Fluorescence, ELSD/PED, Mass Spectrometry)

The detection of this compound is a crucial aspect of its analysis due to its lack of a native chromophore, which makes direct UV detection challenging. researchgate.net Consequently, various detector systems are employed, often in combination with derivatization. nih.govproquest.comresearchgate.net

UV/Fluorescence Detection: To enable detection by UV or fluorescence detectors, this compound is typically derivatized either pre-column or post-column. nih.govproquest.comasm.org This process introduces a chromophore or fluorophore to the molecule. For instance, after derivatization, UV detection can be performed at specific wavelengths, such as 230 nm or 258 nm, depending on the derivatizing agent used. proquest.comiajps.com Fluorescence detection offers higher sensitivity and selectivity, with specific excitation and emission wavelengths being set based on the fluorescent tag introduced. nih.govproquest.com

Evaporative Light Scattering Detector (ELSD) and Pulsed Electrochemical Detector (PED): ELSD is a universal detector that is not dependent on the optical properties of the analyte. nih.govproquest.comresearchgate.net It is suitable for detecting non-volatile compounds like this compound and is compatible with gradient elution. researchgate.net The response in ELSD is influenced by mobile phase volatility and the molecular mass of the ion-pairing reagent used. researchgate.net Pulsed Electrochemical Detection (PED) is another option that has been adopted in pharmacopoeial methods for the analysis of Kanamycin A and its related substances. proquest.com

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) provides high selectivity and sensitivity for the analysis of this compound. researchgate.netlongdom.org It allows for the direct detection of the underivatized compound and provides molecular weight information, which is invaluable for confirmation. nih.govlongdom.org LC-MS/MS (tandem mass spectrometry) further enhances specificity and is a powerful tool for quantitative analysis in complex matrices. longdom.org

Table 2: Comparison of Detector Systems for this compound Analysis

Detector SystemPrincipleDerivatization Required?AdvantagesDisadvantages
UV/VisibleAbsorption of lightYesCommon, relatively inexpensive.Low sensitivity and selectivity without derivatization.
FluorescenceEmission of lightYesHigh sensitivity and selectivity.Requires a fluorophore or derivatization.
ELSDLight scattering by non-volatile analyte particlesNoUniversal detection, gradient compatible.Non-linear response, less sensitive than MS.
PEDElectrochemical reactionNoSensitive for electroactive compounds.Limited to specific compound classes.
Mass Spectrometry (MS)Mass-to-charge ratioNoHigh sensitivity, high selectivity, structural information.Higher cost and complexity.

Derivatization Strategies for this compound Analysis

Derivatization is a key strategy to enhance the detectability of this compound, particularly for UV and fluorescence detection. nih.govproquest.comresearchgate.net The primary amino groups of the this compound molecule are the main targets for these chemical modifications. proquest.com

Common pre-column derivatization reagents include:

o-Phthaldialdehyde (OPA): OPA is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govproquest.com This reaction can be performed pre-column and allows for sensitive fluorescence detection. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. proquest.com This method has been successfully applied to the analysis of kanamycin in various samples. proquest.com

Phenylisocyanate (PIC): PIC is used as a pre-column derivatization reagent to introduce a chromophore, enabling UV detection. researchgate.netproquest.com

1-Naphthyl Isothiocyanate (NITC): NITC reacts with the amine groups of kanamycin, and the resulting derivative can be detected by UV at around 230 nm. proquest.com

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF): This reagent can be used for pre-column derivatization, with the resulting product being detectable by UV. proquest.comresearchgate.net

Post-column derivatization is an alternative where the derivatizing reagent is added to the column effluent before it reaches the detector. This approach avoids potential issues with the separation of multiple derivatized products. asm.org A notable strategy involves complexation with borate, which not only facilitates separation but also allows for direct UV detection of the aminoglycoside-borate complex. proquest.commdpi.com

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of molecules like this compound in solution. core.ac.ukresearchgate.net It provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. core.ac.ukipb.pt

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. ipb.ptresearchgate.net The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of each nucleus, while the integration of ¹H NMR signals provides information on the relative number of protons. core.ac.uk

2D NMR Techniques: Two-dimensional NMR experiments are crucial for elucidating the complex structure of this compound. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). core.ac.ukipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together different parts of the molecule. core.ac.ukresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. core.ac.uk

The structural elucidation of this compound and its derivatives is often hampered by the broadening of NMR signals due to the large size and potential for self-association of these molecules in solution. mdpi.com Despite these challenges, NMR remains an essential tool for confirming the structure of newly synthesized or isolated this compound compounds. researchgate.netmdpi.com Saturation Transfer Difference (STD) NMR has also been employed to study the interactions of kanamycin with other molecules, providing insights at an atomic level. frontiersin.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a highly sensitive and specific technique used for determining the molecular weight of this compound and assessing its purity. nih.govlongdom.org It is often coupled with a separation technique like liquid chromatography (LC-MS). longdom.org

Molecular Weight Confirmation: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. nih.gov In positive ion mode, this compound is typically observed as a protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Purity Assessment: LC-MS can be used to assess the purity of a this compound sample by separating it from any impurities. researchgate.net The mass spectrometer then provides mass information for the main component and any detected impurities. This is particularly useful for identifying related substances or degradation products. The extracted ion chromatogram (EIC) for the specific mass-to-charge ratio (m/z) of this compound is used for quantification. nih.gov

Tandem Mass Spectrometry (MS/MS): In tandem MS, the parent ion of this compound is selected and fragmented to produce a characteristic pattern of daughter ions. mdpi.com This fragmentation pattern serves as a structural fingerprint and enhances the certainty of identification, especially in complex matrices. This technique is also crucial for quantitative studies, providing high specificity and reducing background interference. longdom.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that serves as a unique molecular "fingerprint". nih.gov This spectrum allows for the qualitative identification of key structural components. For a complex molecule like this compound, IR spectroscopy provides crucial information confirming its identity as a polyamino polyhydroxy compound. tandfonline.com

The IR spectrum of kanamycin reveals several characteristic absorption bands that correspond to the primary functional groups in its structure. The presence of hydroxyl (-OH) and primary amino (-NH2) groups, fundamental to the aminoglycoside structure, is clearly indicated by the IR absorption data. tandfonline.comnih.gov Early studies of kanamycin's IR spectra noted intense absorptions in the 1,000-1,200 cm⁻¹ region, which are typical for carbohydrates, supporting the presence of the glycosidically linked amino-sugar rings. tandfonline.com

Modern Fourier Transform Infrared (FTIR) spectroscopy provides more detailed and resolved spectra. Research on kanamycin sulfate (B86663) has identified specific vibrational modes. nih.govresearchgate.netresearchgate.net A strong, broad band observed between 900 cm⁻¹ and 1200 cm⁻¹, peaking around 1020 cm⁻¹, is particularly complex and significant. nih.gov This region is understood to encompass multiple overlapping vibrations, including C-O stretching from the alcohol and cyclic ether groups, C-N stretching, and vibrations from the cyclohexane (B81311) ring. nih.gov For kanamycin sulfate, signals from the sulfate ion also appear in this region. nih.gov

Bands corresponding to the bending vibrations of primary amines are typically observed around 1600 cm⁻¹ (asymmetric) and 1500 cm⁻¹ (symmetric). nih.gov The region between 1480-1540 cm⁻¹ is particularly noted for N-H bending and has been used as a basis for quantitative analysis. researchgate.net Additionally, small-scale vibrations from C-H groups in -CH2 moieties are assigned to peaks around 2920 cm⁻¹ and 2850 cm⁻¹. researchgate.net

The collective data from IR spectroscopy corroborates the structural features of this compound, confirming the presence of its key functional groups.

Table 7.2.3-1: Characteristic Infrared Absorption Bands for Kanamycin and Their Functional Group Assignments

Wavenumber (cm⁻¹)Vibrational ModeAssigned Functional GroupReference(s)
~2920 & ~2850Asymmetric & Symmetric Stretching-CH₂ (Methylene) researchgate.net
~1600Asymmetric Bending-NH₂ (Primary Amine) nih.gov
~1520 - ~1500Symmetric Bending / Overlapped Bending-NH₂ (Primary Amine) nih.govresearchgate.netresearchgate.net
~1450Overlapped StretchingC-N researchgate.net
~1340BendingC-H nih.gov
1200 - 900 (peak ~1020)Stretching / Ring VibrationsC-O (Alcohol, Ether), C-N, Cyclohexane Ring tandfonline.comnih.gov
~601BendingSulfate Ion (in Kanamycin Sulfate) nih.gov

Q & A

Q. Why do some studies report kanamycin’s effectiveness in bacterial systems despite emerging resistance concerns?

  • Hypothesis Testing : Compare resistance gene prevalence (e.g., aphA3) across bacterial strains using whole-genome sequencing. Pair with kill curve assays to update breakpoint concentrations .
  • Longitudinal Analysis : Monitor resistance evolution in continuous cultures with sub-lethal kanamycin exposure .

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